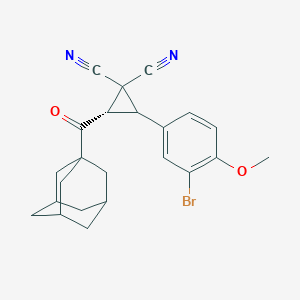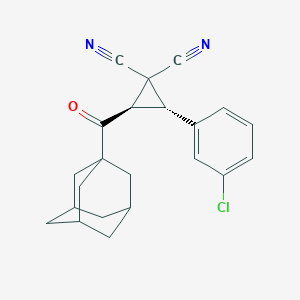![molecular formula C23H17F3N2O3S B460654 3-アミノ-6-(2,4-ジメトキシフェニル)-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-イル(フェニル)メタノン CAS No. 625377-58-4](/img/structure/B460654.png)
3-アミノ-6-(2,4-ジメトキシフェニル)-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-イル(フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the thienopyridine class
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe in biochemical assays.
Medicine
In medicine, 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the consistency and purity of the product.
化学反応の分析
Types of Reactions
3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
作用機序
The mechanism of action of 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
What sets 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone apart from similar compounds is its specific combination of functional groups. The presence of the trifluoromethyl group and the dimethoxyphenyl moiety provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
[3-amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O3S/c1-30-13-8-9-14(17(10-13)31-2)16-11-15(23(24,25)26)18-19(27)21(32-22(18)28-16)20(29)12-6-4-3-5-7-12/h3-11H,27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQXGIVDKWVYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4'S,4'aR)-2'-amino-4'-pyridin-4-ylspiro[1,3-dioxolane-2,6'-4,4a,5,7-tetrahydronaphthalene]-1',3',3'-tricarbonitrile](/img/structure/B460572.png)
![2-(1-Adamantylcarbonyl)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1,1-cyclopropanedicarbonitrile](/img/structure/B460574.png)
![2'-amino-4'a,5',6',7'-tetrahydro-dispiro(1,3-dioxolane-2,6'-naphthalene-4',8''-[1,4]dioxaspiro[4.5]decane)-1',3',3'(4'H)-tricarbonitrile](/img/structure/B460576.png)
![2-amino-1'-(3-methoxybenzyl)-3-cyano-2',5-dioxo-1',3',5,6,7,8-hexahydro-spiro[4H-chromene-4,3'-(2'H)-indole]](/img/structure/B460577.png)

![1-[2-(1-Adamantyl)-2-oxoethyl]-4-methylpyridinium](/img/structure/B460583.png)
![4-(4-Fluorophenyl)-2-[(3-phenoxypropyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B460586.png)
![6-Amino-4-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460587.png)
![3-Ethoxy-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B460588.png)
![(8E)-2-amino-4-[2-(trifluoromethyl)phenyl]-8-[[2-(trifluoromethyl)phenyl]methylidene]-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460589.png)
![benzyl 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460590.png)

![ethyl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460593.png)
![6-Amino-3-(methoxymethyl)-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460594.png)
